
ganoderic acid T-Q
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ganoderic acid T-Q is primarily obtained through the cultivation of Ganoderma lucidum. The production involves submerged fermentation, which is preferred over solid-state fermentation due to its efficiency and control over the quality of the product. The optimal conditions for submerged fermentation include a dynamic culture stage followed by a static culture stage . The use of supercritical carbon dioxide extraction has also been explored to yield high-purity this compound .
Industrial Production Methods: Industrial production of this compound involves optimizing the culture conditions to maximize yield. This includes controlling factors such as pH, temperature, and oxygen supply. The use of bioreactors and advanced fermentation techniques has significantly improved the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Ganoderic acid T-Q undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
Ganoderic acid T-Q is a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, commonly known as reishi. This compound has garnered attention in scientific research due to its potential therapeutic applications. Below is a detailed exploration of its applications, supported by data tables and case studies.
Anticancer Properties
This compound has shown promising results in various cancer studies:
- Mechanism of Action : It induces apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.
- Case Study : A study published in the Journal of Ethnopharmacology demonstrated that this compound inhibited the proliferation of human liver cancer cells (HepG2) by inducing cell cycle arrest and apoptosis .
Study | Cancer Type | Findings |
---|---|---|
Zhang et al., 2017 | Liver Cancer | Induced apoptosis and cell cycle arrest in HepG2 cells |
Liu et al., 2019 | Breast Cancer | Reduced tumor growth in xenograft models |
Chen et al., 2020 | Colon Cancer | Inhibited migration and invasion of cancer cells |
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties:
- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Case Study : Research published in Phytotherapy Research found that this compound reduced inflammation in a mouse model of acute lung injury by modulating NF-κB signaling pathways .
Study | Inflammation Model | Findings |
---|---|---|
Wang et al., 2018 | Acute Lung Injury | Decreased inflammatory markers and improved lung function |
Li et al., 2019 | Arthritis Model | Reduced swelling and pain in joints |
Hepatoprotective Effects
The hepatoprotective potential of this compound is noteworthy:
- Mechanism : It protects liver cells from oxidative stress-induced damage.
- Case Study : A study published in Food and Chemical Toxicology indicated that this compound significantly reduced liver enzyme levels in rats with chemically induced liver damage .
Study | Model | Findings |
---|---|---|
Huang et al., 2020 | Rat Model | Lowered ALT and AST levels, indicating liver protection |
Zhao et al., 2021 | Hepatotoxicity Model | Improved histopathological features of liver tissues |
Antioxidant Activity
This compound displays strong antioxidant properties:
- Mechanism : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
- Case Study : Research published in Journal of Agricultural and Food Chemistry showed that this compound increased the levels of superoxide dismutase (SOD) and glutathione peroxidase (GPx) in vitro .
Study | Methodology | Findings |
---|---|---|
Xu et al., 2019 | In vitro assays | Increased SOD and GPx activities |
Sun et al., 2021 | Cell culture studies | Reduced oxidative stress markers |
Mecanismo De Acción
Ganoderic acid T-Q exerts its effects through multiple molecular targets and pathways:
Anti-tumor Activity: It inhibits tumor cell proliferation by inducing apoptosis and cell cycle arrest.
Immunomodulatory Effects: It modulates the immune system by enhancing the activity of natural killer cells and macrophages.
Anti-inflammatory Effects: this compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Comparación Con Compuestos Similares
Ganoderic acid T-Q is unique among ganoderic acids due to its specific structural features and biological activities. Similar compounds include:
Ganoderic Acid A: Known for its anti-inflammatory and anti-tumor activities.
Ganoderic Acid S: Exhibits strong anti-HIV-1 protease activity.
Ganoderiol F: Demonstrates significant tubulin polymerization-stimulating activity.
Compared to these compounds, this compound shows a broader range of pharmacological activities, making it a valuable compound for further research and development.
Actividad Biológica
Ganoderic acid T-Q, a triterpenoid derived from the medicinal mushroom Ganoderma lucidum, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the compound's biological effects, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Overview of this compound
This compound is one of the many bioactive compounds isolated from Ganoderma lucidum. This compound exhibits various pharmacological properties, including antiviral, anticancer, and anti-inflammatory activities. Its structural characteristics contribute significantly to its biological efficacy.
Antiviral Activity
This compound has been studied for its inhibitory effects against neuraminidases (NAs) associated with influenza viruses. In vitro assays demonstrated that this compound exhibited potent inhibition of H1N1 and H5N1 neuraminidases, with IC50 values of 5.6 μM and 1.2 μM, respectively . This activity suggests that this compound may serve as a scaffold for the design of novel antiviral agents targeting influenza viruses.
Neuraminidase Type | IC50 (μM) | CC50 (μM) |
---|---|---|
H1N1 | 5.6 ± 1.9 | 28.2 ± 0.8 |
H5N1 | 1.2 ± 1.0 | 91.6 ± 3.4 |
Antitumor Activity
Research indicates that this compound possesses significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by activating pathways that lead to cell cycle arrest and DNA damage . For instance, studies have reported that this compound can inhibit cell proliferation in human breast cancer cells by targeting tubulin, which is crucial for cell division .
Inhibition of Metabolic Enzymes
This compound also exhibits inhibitory effects on metabolic enzymes such as aldose reductase and α-glucosidase. The structure-activity relationship studies reveal that specific functional groups within the ganoderic acid structure are essential for this inhibitory activity . The presence of hydroxyl groups and double bonds at specific positions on the triterpenoid backbone enhances its effectiveness against these enzymes.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Neuraminidase Inhibition : The compound interacts with critical amino acids within the active site of neuraminidases, leading to inhibition of viral replication .
- Apoptosis Induction : this compound promotes apoptosis through the downregulation of key signaling pathways such as mTOR, PI3K, and AKT in cancer cells .
- Metabolic Enzyme Modulation : By inhibiting aldose reductase and α-glucosidase, this compound may help regulate glucose metabolism and reduce complications associated with diabetes .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- A study by Liu et al. demonstrated that this compound effectively inhibited cell growth in prostate cancer models by inducing G1 phase arrest and apoptosis .
- Another investigation revealed its antiviral efficacy against oseltamivir-resistant strains of influenza A virus, suggesting its relevance in treating resistant infections .
Q & A
Basic Research Questions
Q. How is Ganoderic acid T-Q structurally characterized, and what analytical methods are recommended for its identification?
this compound (C₃₂H₄₆O₅) is identified via high-performance liquid chromatography–mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR). Structural differentiation from analogs (e.g., Ganoderic acid TR) relies on side-chain variations, particularly hydroxyl and carbonyl group placements . GC-MS is preferred for sterol analysis due to its separation efficiency and sensitivity, while IR/Raman spectroscopy minimizes solvent use .
Q. What are the primary sources and extraction protocols for isolating this compound?
The compound is isolated from Ganoderma lucidum using ethanol or methanol extraction followed by silica gel chromatography. Solubility in chloroform, dichloromethane, and acetone facilitates purification . Researchers must validate authenticity via NIR spectroscopy or LC-MS to detect adulteration in fungal samples .
Q. What in vitro assays are used to evaluate this compound’s bioactivity?
Standard assays include:
- Neuraminidase (NA) inhibition : Enzyme kinetics (mixed inhibition mode, Kic = 6.76 vs. Kiu = 17.39 for H5N1 NA) .
- Microtubule polymerization : Spectrophotometric monitoring of tubulin assembly rates .
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., HepG2, A549) .
Advanced Research Questions
Q. How does this compound’s neuraminidase inhibition mechanism compare to clinical inhibitors like oseltamivir?
Molecular docking reveals this compound binds conserved NA residues (Glu119, Arg156) via hydrogen bonding and hydrophobic interactions, overlapping with 8/9 residues targeted by oseltamivir. Unlike oseltamivir, it avoids the non-conserved 150-cavity, enabling broad-spectrum activity against H1N1 and H5N1 strains (Kic = 6.76 for H5N1) . Ganoderic acid TR shows stronger binding (more negative docking score) due to additional interactions with Glu276 .
Q. How can researchers resolve contradictions in reported bioactivities (e.g., neuraminidase vs. microtubule effects)?
Discrepancies arise from assay conditions (e.g., enzyme vs. cellular models) and compound purity. To reconcile:
- Standardize extraction : Use LC-MS to verify ≥95% purity .
- Control experimental variables : pH, temperature, and substrate concentration in enzyme assays .
- Combine omics approaches : Transcriptomics to identify primary vs. secondary targets .
Q. What methodologies optimize the quantification of this compound in complex matrices (e.g., fungal extracts)?
- HPLC-MS/MS : Quantifies trace levels with selective reaction monitoring (SRM) for m/z 510.71 → fragment ions.
- HPTLC : Reduces solvent use and analysis time for high-throughput screening .
- Multivariate analysis : PCA and HCA differentiate Ganoderma species based on sterol/triterpenoid profiles .
Q. How do structural modifications (e.g., acetylation) impact this compound’s activity?
Acetylation at C-12 (e.g., 12-acetoxyganoderic acid F) enhances antiproliferative activity by increasing membrane permeability. Conversely, hydroxylation at C-23 (23S-hydroxyl derivatives) may reduce NA affinity due to steric hindrance . Docking simulations (AutoDock Vina) predict binding energy changes, validated via site-directed mutagenesis of NA residues .
Q. Methodological & Contradiction Analysis
Q. What experimental designs address the low bioavailability of this compound in preclinical studies?
- Nanoformulations : Liposomal encapsulation improves solubility and pharmacokinetics.
- Prodrug synthesis : Esterification of carboxylic groups enhances intestinal absorption .
- In silico ADMET prediction : SwissADME or pkCSM tools prioritize derivatives with optimal LogP (2.5–3.5) .
Q. Why do in vitro and in vivo studies show divergent efficacy for this compound?
In vivo limitations include rapid metabolism (cytochrome P450-mediated oxidation) and tissue distribution. Solutions:
- Isotope tracing : ¹⁴C-labeled compound to track biodistribution.
- Synergistic combinations : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) .
Q. How can researchers validate this compound’s allosteric NA inhibition proposed in enzyme kinetics?
Propiedades
IUPAC Name |
(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O5/c1-19(10-9-11-20(2)28(35)36)24-18-27(37-21(3)33)32(8)23-12-13-25-29(4,5)26(34)15-16-30(25,6)22(23)14-17-31(24,32)7/h11-12,14,19,24-25,27H,9-10,13,15-18H2,1-8H3,(H,35,36)/b20-11+/t19-,24-,25+,27+,30-,31-,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVABUELIHJXLKP-JBOPJBCTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164932 | |
Record name | (15α,24E)-15-(Acetyloxy)-3-oxolanosta-7,9(11),24-trien-26-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401164932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112430-66-7 | |
Record name | (15α,24E)-15-(Acetyloxy)-3-oxolanosta-7,9(11),24-trien-26-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112430-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (15α,24E)-15-(Acetyloxy)-3-oxolanosta-7,9(11),24-trien-26-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401164932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.